

A Technical Guide to the Mass Spectrometry Fragmentation of 4-Benzoylphthalic Acid

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Compound of Interest

Compound Name: 4-Benzoylphthalic acid

Cat. No.: B1267963

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This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of **4-Benzoylphthalic acid** (4-BPA). 4-BPA, a molecule incorporating both benzophenone and phthalic acid moieties, is of interest in various chemical and pharmaceutical contexts. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the predicted fragmentation pathways, presents data in a structured format, and provides a representative experimental protocol for its analysis.

Predicted Fragmentation Pattern of 4-Benzoylphthalic Acid

The fragmentation of **4-Benzoylphthalic acid** (Molecular Weight: 270.24 g/mol ; Formula: $C_{15}H_{10}O_5$) in mass spectrometry, particularly under Electron Ionization (EI), is governed by the characteristics of its functional groups: an aromatic ketone (benzophenone) and two carboxylic acid groups on a benzene ring (phthalic acid). Aromatic compounds typically show a strong molecular ion peak due to their stable structures[1].

The fragmentation process is initiated by the removal of an electron to form the molecular ion, $[M]^+\bullet$, at m/z 270. The subsequent fragmentation is predicted to follow several key pathways originating from the energetically unstable molecular ion[2]. These pathways are primarily

driven by the cleavage of bonds adjacent to carbonyl groups and the loss of small, stable neutral molecules from the carboxylic acid groups.

Key fragmentation pathways include:

- Loss of a hydroxyl radical ($-\bullet\text{OH}$): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion[1][3]. This results in a prominent peak at m/z 253.
- Loss of a carboxyl radical ($-\bullet\text{COOH}$): Another characteristic fragmentation of aromatic acids, resulting in a fragment at m/z 225[1].
- Decarboxylation ($-\text{CO}_2$): The loss of carbon dioxide is a frequent fragmentation pathway for carboxylic acids[4]. This can occur in a stepwise manner.
- Alpha-Cleavage: The benzophenone structure allows for cleavage on either side of the ketonic carbonyl group[5]. This can lead to the formation of the benzoyl cation ($[\text{C}_6\text{H}_5\text{CO}]^+$) at m/z 105 or the phthalic anhydride derived cation at m/z 148 after rearrangement.

These competing fragmentation pathways give rise to a characteristic mass spectrum that can be used for the structural confirmation of **4-Benzoylphthalic acid**.

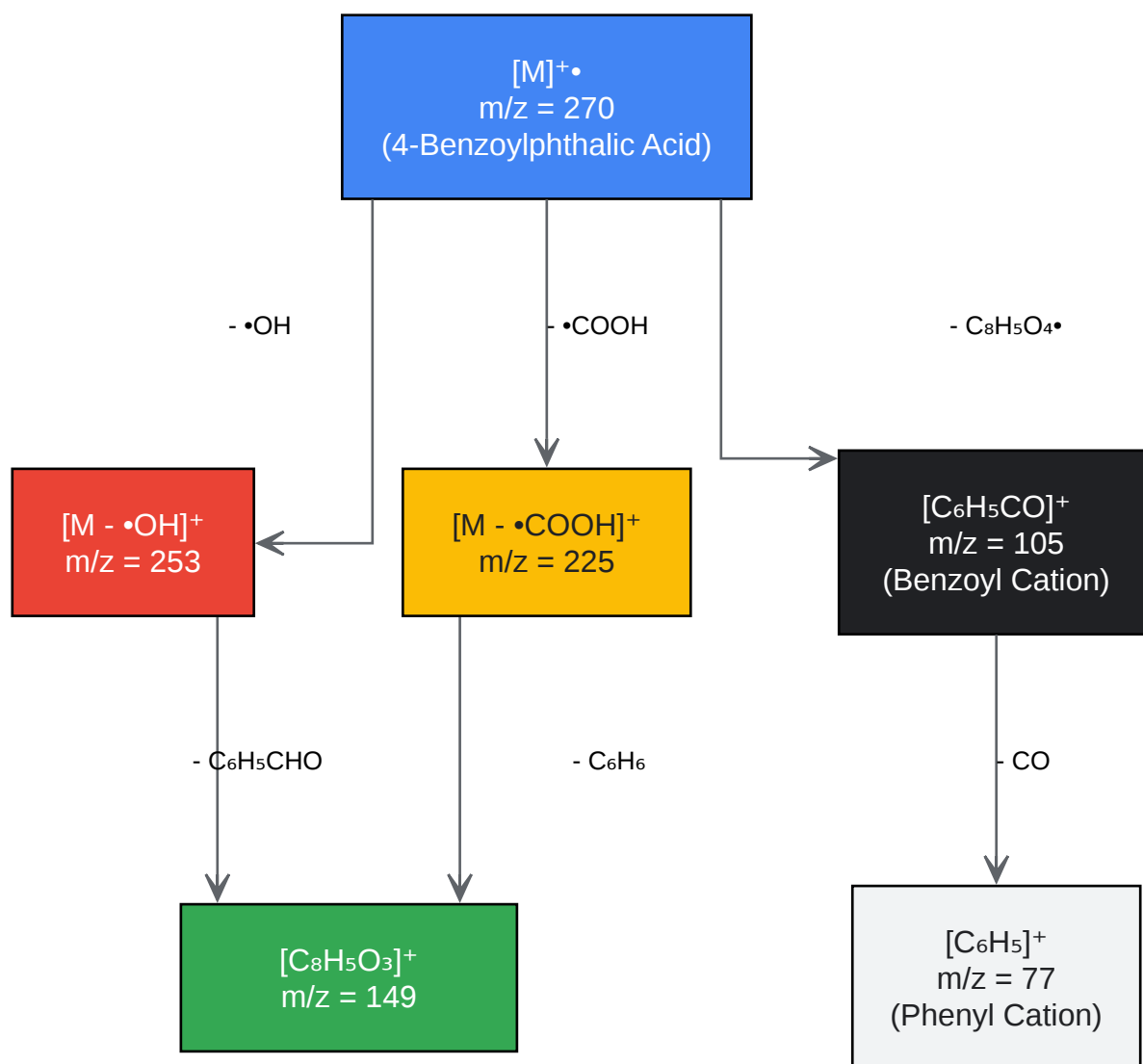
Quantitative Data Summary

The following table summarizes the predicted major fragment ions of **4-Benzoylphthalic acid**, their mass-to-charge ratio (m/z), and their proposed ionic structures. The relative abundance is a hypothetical representation based on the general stability of the resulting ions, where aromatic acylium ions are typically very stable.

m/z	Proposed Ionic Structure	Proposed Neutral Loss	Relative Abundance (Hypothetical)
270	$[\text{C}_{15}\text{H}_{10}\text{O}_5]^+\bullet$ (Molecular Ion)	-	Moderate
253	$[\text{M} - \bullet\text{OH}]^+$	$\bullet\text{OH}$	High
225	$[\text{M} - \bullet\text{COOH}]^+$	$\bullet\text{COOH}$	Moderate
149	$[\text{C}_8\text{H}_5\text{O}_3]^+$	$\text{C}_7\text{H}_5\text{O}$	High
105	$[\text{C}_6\text{H}_5\text{CO}]^+$	$\text{C}_8\text{H}_5\text{O}_4$	Very High (Base Peak)
77	$[\text{C}_6\text{H}_5]^+$	CO	Low

Fragmentation Pathway Diagram

The logical relationship between the parent molecular ion and its primary fragment ions is visualized in the following diagram, generated using the DOT language.



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